3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound. It is characterized by the presence of multiple functional groups, including dichloro, dioxidotetrahydrothiophene, furan, and benzothiophene moieties. Compounds with such complex structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis. The general steps might include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.
Introduction of the Dichloro Groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxidotetrahydrothiophene Group: This might involve oxidation reactions and subsequent cyclization.
Formation of the Carboxamide Linkage: Amide bond formation through reactions between carboxylic acids and amines, often using coupling reagents like EDCI or DCC.
Attachment of the Furan-2-ylmethyl Group: This can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur and furan moieties.
Reduction: Reduction reactions could target the dichloro groups or the carboxamide linkage.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzothiophene or furan rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or reduced amide products.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand or catalyst in various organic reactions.
Materials Science:
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Use in studying the interactions between small molecules and biological macromolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to impart specific properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-(tetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide
- 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(benzyl)-1-benzothiophene-2-carboxamide
Uniqueness
The presence of the dioxidotetrahydrothiophene and furan-2-ylmethyl groups in 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide might confer unique chemical and biological properties compared to similar compounds. These differences could be explored through comparative studies.
Properties
Molecular Formula |
C18H15Cl2NO4S2 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H15Cl2NO4S2/c19-13-4-1-5-14-15(13)16(20)17(26-14)18(22)21(9-12-3-2-7-25-12)11-6-8-27(23,24)10-11/h1-5,7,11H,6,8-10H2 |
InChI Key |
SBSWNXVPUFTAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
Origin of Product |
United States |
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